Methyltriethylammonium carbonate

Electric Double-Layer Capacitor Supercapacitor Quaternary Ammonium Electrolyte

Methyltriethylammonium carbonate (CAS 116572-41-9), with the systematic name bis(N,N-diethyl-N-methylethanaminium) carbonate, is a quaternary ammonium carbonate salt characterized by a 2:1 cation-to-anion ratio of triethylmethylammonium (TEMA+) to carbonate (CO3²⁻). The compound belongs to the broader class of quaternary ammonium carbonates and serves as a precursor for synthesizing ionic liquids, phase-transfer catalysts, and electrolyte components, with the TEMA+ cation being extensively studied in energy storage applications.

Molecular Formula C15H36N2O3
Molecular Weight 292.46 g/mol
CAS No. 116572-41-9
Cat. No. B8594406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltriethylammonium carbonate
CAS116572-41-9
Molecular FormulaC15H36N2O3
Molecular Weight292.46 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CC.CC[N+](C)(CC)CC.C(=O)([O-])[O-]
InChIInChI=1S/2C7H18N.CH2O3/c2*1-5-8(4,6-2)7-3;2-1(3)4/h2*5-7H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2
InChIKeyYYDDABGTOBAXAR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyltriethylammonium Carbonate (CAS 116572-41-9): A Quaternary Ammonium Carbonate Salt with Dual Cation Structure for Electrochemical and Catalytic Applications


Methyltriethylammonium carbonate (CAS 116572-41-9), with the systematic name bis(N,N-diethyl-N-methylethanaminium) carbonate, is a quaternary ammonium carbonate salt characterized by a 2:1 cation-to-anion ratio of triethylmethylammonium (TEMA+) to carbonate (CO3²⁻) [1]. The compound belongs to the broader class of quaternary ammonium carbonates and serves as a precursor for synthesizing ionic liquids, phase-transfer catalysts, and electrolyte components, with the TEMA+ cation being extensively studied in energy storage applications .

Why Methyltriethylammonium Carbonate Cannot Be Readily Substituted by Other Quaternary Ammonium Salts in Electrochemical Applications


The triethylmethylammonium (TEMA+) cation in methyltriethylammonium carbonate-derived electrolytes possesses an asymmetric alkyl substitution pattern that fundamentally distinguishes it from its symmetric counterparts such as tetraethylammonium (TEA+). Computational studies have demonstrated that the number and arrangement of ethyl versus methyl branches on the quaternary ammonium nitrogen directly modulate both electrochemical stability and thermal decomposition pathways via Hofmann elimination, with stability decreasing as ethyl branch count increases [1]. Experimental capacitor data confirm that TEMA+ yields substantially higher specific capacitance (by ~11%) than TEA+ under identical conditions, though at the cost of a slightly narrower operating voltage window [2]. This structural asymmetry creates a performance profile that cannot be achieved by simple substitution with symmetric quaternary ammonium salts, making direct replacement inadvisable without validating specific performance metrics.

Quantitative Evidence: Methyltriethylammonium Carbonate Performance Differentiation Relative to Comparators


Superior Specific Capacitance in EDLCs: TEMA+ versus TEA+ Cation Comparison

In a systematic study of alkylammonium cations in propylene carbonate solvent using activated carbon electrodes, the asymmetric triethylmethylammonium (TEMA+) cation delivered a specific capacitance of 124 F/g, representing an 11% improvement over the 112 F/g achieved by the symmetric tetraethylammonium (TEA+) cation under identical charge/discharge conditions [1].

Electric Double-Layer Capacitor Supercapacitor Quaternary Ammonium Electrolyte

Enhanced Coulombic Efficiency and Reduced Leak Current in Gel Electrolyte EDLCs

In gel electrolyte electric double-layer capacitors (EDLCs) using poly(vinylidene fluoride) with propylene carbonate as a plasticizer, EDLCs incorporating triethylmethylammonium tetrafluoroborate (TEMABF4) exhibited higher capacitance, better coulombic efficiency, and lower leak current than those using the symmetric electrolyte salt tetraethylammonium tetrafluoroborate (TEABF4) [1]. AC impedance measurements confirmed that TEMABF4 systems had both lower electrolyte-bulk resistances and lower electrolyte/electrode interface resistances [1].

Gel Electrolyte Coulombic Efficiency Leak Current

High Discharge Capacity in Hybrid Capacitors Using Graphitic Carbon Electrodes

In hybrid capacitor systems pairing graphitic carbon with activated carbon electrodes, the use of triethylmethylammonium as a supporting electrolyte enabled a discharge capacity of 95 mAh/g, which was attributed to the electrochemical intercalation of anions into the graphite positive electrode [1]. In situ X-ray diffraction analysis confirmed that the ionic size of the TEMA+ cation plays a key role in achieving this capacity [1].

Hybrid Capacitor Graphitic Carbon Electrochemical Intercalation

Thermal Stability Modulation via Alkyl Branching: TEMA+ Occupies Intermediate Position

Density functional theory (DFT) calculations and Brownian dynamics simulations on four quaternary ammonium cations (tetraethyl-, triethylmethyl-, diethyldimethyl-, and trimethylethyl-ammonium) revealed that thermal stability via Hofmann elimination reduces as the number of ethyl branches increases due to stronger positive charge accumulation on ethyl groups [1]. TEMA+, with one methyl and three ethyl groups, occupies an intermediate stability position between the fully ethyl-substituted TEA+ (least stable) and cations with more methyl substitution [1].

Thermal Stability Hofmann Elimination DFT Calculation

Optimal Application Scenarios for Methyltriethylammonium Carbonate and TEMA+-Derived Electrolytes


Electric Double-Layer Capacitors (EDLCs) Requiring Enhanced Specific Capacitance over TEA+-Based Systems

When designing EDLCs where maximizing specific capacitance per unit mass is the primary objective, TEMA+-based electrolytes (derived from methyltriethylammonium carbonate) provide a documented 11% capacitance advantage over symmetric TEA+ counterparts . This scenario applies to portable electronics, backup power modules, and energy storage systems where space and weight constraints drive procurement decisions toward higher energy density solutions.

Gel Polymer Electrolyte EDLCs with Stringent Leak Current and Coulombic Efficiency Requirements

For EDLCs employing PVdF-based gel polymer electrolytes, TEMA+-derived systems offer simultaneously improved coulombic efficiency and reduced leak current compared to TEABF4, along with lower electrolyte-bulk and electrode-interface resistances . These attributes make TEMA+-based formulations particularly suitable for applications demanding long-term charge retention and minimal self-discharge, such as memory backup, real-time clock power, and intermittent energy harvesting systems.

Hybrid Capacitors Employing Graphitic Carbon Positive Electrodes for High Discharge Capacity

In hybrid capacitor configurations where graphitic carbon serves as the positive electrode, TEMA+ as the supporting electrolyte cation facilitates anion intercalation that yields a discharge capacity of 95 mAh/g . This performance level positions TEMA+-based electrolytes for consideration in advanced hybrid capacitor designs targeting applications requiring higher energy density than conventional EDLCs while maintaining capacitor-like power characteristics.

Ionic Liquid and Organic Ionic Plastic Crystal Synthesis Using Carbonate Precursor Route

Methyltriethylammonium carbonate serves as a synthetic precursor for preparing various TEMA+-based ionic liquids and organic ionic plastic crystals (OIPCs) via acid-base reaction or ion exchange pathways [1]. This precursor role is particularly valuable for researchers developing novel solid-state electrolytes for lithium or sodium batteries, where TEMA+-based OIPCs have demonstrated promising conductivity and thermal properties [1].

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